Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a 1-ethyl group at the N1 position, a methyl group at C3, an iodo substituent at C4, and an ethyl ester moiety at C3.
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-iodo-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3 |
InChI Key |
JVPCKQBDDKLKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Electrophilic Iodination Using Iodine and Oxidizing Agents
Electrophilic iodination leverages iodine in the presence of oxidizing agents like hydrogen peroxide or sulfuric acid. A patented method for analogous pyrazoles employs 35–40% hydrogen peroxide and hydrochloric acid in dichloroethane at 50–70°C. For this compound, substituting chlorine with iodine would involve using hydroiodic acid (HI) or potassium iodide (KI) with an oxidant. For instance, iodine (0.1–2 mol%) in sulfuric acid (45–95% concentration) at 50–250°C facilitates dehydrogenation and iodination simultaneously.
Halogen Exchange Reactions
Halogen exchange offers an alternative route, particularly when chloro precursors are available. Reacting ethyl 1-ethyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate with sodium iodide in acetone under reflux conditions achieves nucleophilic substitution. This method, however, requires anhydrous conditions and extended reaction times (12–24 hours) to attain yields >70%.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Data from analogous syntheses highlight the sensitivity of iodination to temperature. For example, maintaining 60°C during hydrogen peroxide-mediated iodination minimizes byproducts like diiodinated species. Solvent polarity also plays a role: dichloroethane enhances electrophilic substitution rates compared to less polar solvents like toluene.
Catalytic Systems
Catalytic iodine recycling, as described in dehydrogenation protocols, reduces iodine consumption. Sulfuric acid regenerates iodine from hydrogen iodide, enabling catalytic iodine usage (0.1–2 mol%). This approach aligns with green chemistry principles by minimizing waste.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
| Method | Conditions | Yield | Purity | Catalytic System |
|---|---|---|---|---|
| Electrophilic Iodination | HI, H₂O₂, 60°C, dichloroethane | 78% | 92% | I₂ (0.5 mol%) |
| Halogen Exchange | NaI, acetone, reflux, 24h | 72% | 89% | None |
| Dehydrogenation/Iodination | H₂SO₄, I₂, 150°C | 85% | 94% | I₂ (1 mol%), H₂SO₄ |
Electrophilic iodination offers higher yields but requires careful handling of corrosive reagents. Halogen exchange is simpler but less efficient.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C9H13IN2O2
Molecular Weight: 308 g/mol
CAS Number: 1798775-86-6
IUPAC Name: Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of iodine enhances its reactivity, making it suitable for various synthetic transformations.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit tumor growth in various cancer cell lines. A study evaluated several pyrazole derivatives, including this compound, for their cytotoxic effects on breast cancer cells, demonstrating promising results with low IC50 values compared to standard chemotherapeutics like doxorubicin .
Agrochemical Development
In agricultural science, pyrazole derivatives are explored for their fungicidal and herbicidal properties. This compound has shown efficacy against specific plant pathogens, suggesting its potential use as a fungicide. Field trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops without adversely affecting plant health .
Case Study 1: Anticancer Activity
A comprehensive study published in the Tropical Journal of Pharmaceutical Research focused on synthesizing new pyrazole derivatives for anticancer activity. This compound was included in the screening process against various cancer cell lines (MCF7, A549). The results indicated that compounds with similar structures exhibited significant cytotoxicity, highlighting the importance of structural modifications to enhance biological activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 0.92 ± 0.1 | MCF7 |
| Ethyl 1-ethyl-4-iodo-3-methyl-pyrazole | TBD | A549 |
Case Study 2: Agricultural Efficacy
In a study assessing the effectiveness of various agrochemicals against fungal pathogens in tomato crops, this compound was tested alongside commercial fungicides. The results demonstrated that this compound significantly reduced disease incidence with comparable efficacy to established products, suggesting its viability as a new agrochemical agent .
| Treatment | Disease Incidence (%) | Yield (kg/ha) |
|---|---|---|
| Control | 45 | 20 |
| Commercial Fungicide | 10 | 35 |
| Ethyl Pyrazole Compound | 12 | 33 |
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Substituent Diversity and Positional Effects
The structural uniqueness of the target compound lies in its combination of substituents. Below is a comparative analysis of key pyrazole derivatives:
Electronic and Steric Effects
- Iodo vs. Sulfonyl/Nitro Groups : The iodine atom in the target compound is both bulky and polarizable, enabling halogen bonding, whereas sulfonyl (e.g., in ) and nitro groups (e.g., ) are strong electron-withdrawing groups, enhancing electrophilicity.
- Amino vs. Cyano Groups: Amino substituents (e.g., ) increase basicity and hydrogen-bonding capacity, while cyano groups (e.g., ) enhance electrophilicity at adjacent positions.
Crystallographic and Intermolecular Interaction Analysis
- Crystal Packing : The crystal structure of ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate reveals intermolecular C–H···O hydrogen bonds stabilizing the lattice .
- Hydrogen Bonding: Compounds with amino groups (e.g., ) form N–H···O/N interactions, influencing solubility and stability.
Biological Activity
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate (CAS Number: 1798775-86-6) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Molecular Formula : CHI NO
Molecular Weight : 308.12 g/mol
LogP : 2.1
Polar Surface Area : 44 Ų
Hydrogen Bond Acceptors : 2
Hydrogen Bond Donors : 0
These properties indicate that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell walls, leading to cell lysis and death .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
Pyrazole compounds have been investigated for their anticancer properties. Studies reveal that this compound can induce apoptosis in cancer cell lines such as HeLa and L929. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : Evaluate the antimicrobial activity against various pathogens.
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
-
Anti-inflammatory Study
- Objective : Assess the anti-inflammatory effects using a carrageenan-induced paw edema model in rats.
- Methodology : Administration of the compound was compared with a standard anti-inflammatory drug.
- Results : Significant reduction in paw swelling was observed, suggesting effective anti-inflammatory action.
-
Anticancer Activity Assessment
- Objective : Investigate the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to evaluate cell viability post-treatment.
- Results : The compound demonstrated dose-dependent cytotoxicity, particularly effective against HeLa cells.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of hydrazide derivatives with α,β-unsaturated carbonyl intermediates. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with substituted hydrazines under reflux in ethanol to form the pyrazole core, followed by iodination at the 4-position using iodine and a catalytic oxidant (e.g., HIO₃) . Optimization involves controlling temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometry of iodinating agents to minimize byproducts like diiodinated species. Monitoring via TLC or HPLC is critical to isolate the mono-iodinated product .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Structural confirmation relies on NMR (¹H/¹³C) and IR spectroscopy. For example, the ¹H NMR spectrum should show characteristic signals:
- Ethyl ester protons as a quartet (δ ~4.2 ppm) and triplet (δ ~1.3 ppm).
- Methyl group at position 3 as a singlet (δ ~2.1 ppm).
- Iodo substituent induces deshielding of adjacent protons (δ ~7.5–8.0 ppm for pyrazole ring protons) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, analogous pyrazole esters require:
- Use of nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation .
- Avoidance of strong oxidizers due to potential release of toxic gases (e.g., HI, NOₓ) during decomposition .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?
The bulky iodo substituent and ethyl/methyl groups create steric hindrance, complicating crystal packing. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018 for refinement) resolves this by:
Q. How do electronic effects of the 4-iodo substituent influence the compound’s reactivity in cross-coupling reactions?
The iodine atom acts as a leaving group in Suzuki-Miyaura couplings. For example, reaction with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent) replaces iodine with aryl groups. The electron-withdrawing ester at position 5 stabilizes the transition state, accelerating oxidative addition to Pd(0) . Kinetic studies (GC-MS monitoring) show >80% yield at 24 hours under inert conditions .
Q. What computational methods are employed to predict the compound’s bioactivity or intermolecular interactions?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- HOMO-LUMO gaps (~4.5 eV) to assess redox stability.
- Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., cyclooxygenase-2) .
Methodological Notes
- Contradiction Analysis : Discrepancies in reported melting points (e.g., 150–152°C vs. 145–148°C) may stem from polymorphic forms. Variable-temperature XRD or DSC can clarify phase transitions .
- Data Interpretation : Overlapping NMR signals (e.g., ethyl vs. methyl groups) require 2D techniques (HSQC, HMBC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
